molecular formula C15H29N3O2 B592317 Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate CAS No. 1185064-24-7

Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate

Cat. No.: B592317
CAS No.: 1185064-24-7
M. Wt: 283.416
InChI Key: QVPYGRQWAZUZHX-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C15H29N3O2 and its molecular weight is 283.416. The purity is usually 95%.
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Mechanism of Action

Target of Action

Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate is a complex organic compound that is often used as a linker in the development of Proteolysis-Targeting Chimera (PROTAC) molecules . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC molecules.

Mode of Action

This compound acts as a linker, connecting the protein-recruiting moiety and the E3 ligase-recruiting moiety in a PROTAC molecule . By doing so, it facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound indirectly influences various cellular processes that are regulated by these proteins.

Result of Action

The primary result of the action of this compound is the degradation of target proteins . This can lead to various molecular and cellular effects, depending on the function of the degraded proteins. For example, if the target protein is a key regulator of a disease pathway, its degradation could potentially ameliorate the disease symptoms.

Biological Activity

Tert-butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate (CAS No. 1185064-24-7) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including relevant data tables and findings from recent studies.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₅H₂₉N₃O₂
Molecular Weight283.41 g/mol
Purity≥ 97%
InChI KeyQVPYGRQWAZUZHX-UHFFFAOYSA-N
LogPHigh
TPSA (Topological Polar Surface Area)44.81 Ų

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial properties of piperidine derivatives, including this compound. A notable study highlighted its effectiveness against Gram-positive bacteria , including drug-resistant strains such as Staphylococcus aureus and Enterococcus faecium.

Table 1: Antimicrobial Activity Against Gram-positive Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus (MRSA)0.78 - 3.125
Enterococcus faecium (VRE)0.78 - 3.125

These findings suggest that this compound may be comparable to existing last-resort antibiotics like vancomycin and linezolid in terms of potency against resistant strains .

Anticancer Potential

The compound's anticancer activity has also been explored, particularly through structure-activity relationship (SAR) studies involving various piperidine derivatives. One study indicated that certain piperidine-based compounds exhibited cytotoxic effects on cancer cell lines, suggesting a potential role in cancer therapy.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC₅₀ (μM)
Tert-butyl piperidine derivativeFaDu (hypopharyngeal)14 ± 3

The results indicated that modifications to the piperidine structure could enhance cytotoxicity, providing insights into the design of novel anticancer agents .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific biological targets, such as enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways, plays a crucial role in its activity.

Case Studies and Experimental Findings

In a recent experimental study, the compound was evaluated for its efficacy against Mycobacterium tuberculosis, demonstrating promising results in inhibiting bacterial growth at concentrations as low as 13μM13\,\mu M. The study also highlighted improved pharmacokinetic parameters for certain analogs of the compound, suggesting potential for further development in tuberculosis treatment .

Properties

IUPAC Name

tert-butyl 4-methyl-4-piperazin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-14(2,3)20-13(19)17-9-5-15(4,6-10-17)18-11-7-16-8-12-18/h16H,5-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPYGRQWAZUZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)OC(C)(C)C)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674280
Record name tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185064-24-7
Record name tert-Butyl 4-methyl-4-(piperazin-1-yl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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